Home > Products > Screening Compounds P6312 > Montelukast Methyl Ester-d3
Montelukast Methyl Ester-d3 -

Montelukast Methyl Ester-d3

Catalog Number: EVT-1503956
CAS Number:
Molecular Formula: C₃₆H₃₅D₃ClNO₃S
Molecular Weight: 603.23
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Montelukast Methyl Ester-d3 is a deuterated derivative of Montelukast, a leukotriene receptor antagonist widely used in the management of asthma and allergic rhinitis. This compound is particularly valuable in pharmacokinetic studies due to its isotopic labeling, which allows for precise tracking in biological systems. Montelukast works by inhibiting the action of leukotrienes, substances in the body that cause inflammation and constriction of airways.

Source

Montelukast Methyl Ester-d3 is synthesized from Montelukast through various chemical processes involving deuterated reagents. The compound can be obtained from specialized chemical suppliers or synthesized in laboratory settings using established synthetic methodologies.

Classification

Montelukast Methyl Ester-d3 falls under the category of pharmaceutical compounds, specifically as a leukotriene receptor antagonist. It is classified as a methyl ester derivative of Montelukast, which enhances its utility in research applications.

Synthesis Analysis

Methods

The synthesis of Montelukast Methyl Ester-d3 involves several key steps:

  1. Starting Materials: The synthesis typically begins with the appropriate starting materials that include deuterated versions of the precursors used in the synthesis of Montelukast.
  2. Reaction Conditions: Various methods have been reported, including mesylation reactions and condensation with cyclopropyl acetic acid derivatives. The use of deuterated solvents and reagents is crucial for the incorporation of deuterium into the final product.
  3. Purification: After synthesis, purification methods such as crystallization or chromatography are employed to isolate the desired compound from by-products and unreacted materials.

Technical Details

A notable synthetic pathway involves the reaction of a protected intermediate with methanesulfonyl chloride followed by condensation with a cyclopropyl acetic acid derivative. This multi-step process allows for high yields and purity of the final product, making it suitable for both research and potential therapeutic applications .

Molecular Structure Analysis

Structure

Montelukast Methyl Ester-d3 has a complex molecular structure characterized by several functional groups including an aromatic ring system, a cyclopropyl moiety, and a carboxylic acid group converted to a methyl ester. The incorporation of deuterium atoms (D) into specific positions allows for enhanced tracking during metabolic studies.

Data

  • Molecular Formula: C36H35D3ClNO3S
  • Molecular Weight: Approximately 603.23 g/mol
  • Structural Features: The compound maintains the core structure of Montelukast but includes deuterium substituents that can be detected via mass spectrometry or nuclear magnetic resonance spectroscopy.
Chemical Reactions Analysis

Reactions

Montelukast Methyl Ester-d3 undergoes various chemical reactions typical for esters and aromatic compounds:

  1. Hydrolysis: The methyl ester can be hydrolyzed to yield Montelukast acid, which is essential for converting to its sodium salt form.
  2. Transesterification: Under certain conditions, it may react with alcohols to form different esters.
  3. Nucleophilic Substitution: The presence of reactive functional groups allows for nucleophilic attack, facilitating further chemical modifications.

Technical Details

The hydrolysis reaction can be performed under mild conditions using aqueous bases or acids, leading to the regeneration of Montelukast acid without significant loss of yield .

Mechanism of Action

Montelukast Methyl Ester-d3 functions primarily as an antagonist at leukotriene receptors (CysLT1). By blocking these receptors, it inhibits the action of leukotrienes that contribute to bronchoconstriction and inflammation in asthma patients.

Process

  1. Binding Affinity: The compound binds competitively to leukotriene receptors, preventing leukotrienes from exerting their effects.
  2. Physiological Effects: This blockade results in reduced airway inflammation and improved pulmonary function in patients suffering from asthma or allergic rhinitis.

Data

Research indicates that Montelukast has a high binding affinity for CysLT1 receptors, which correlates with its efficacy in clinical settings .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a white to off-white solid.
  • Solubility: Soluble in organic solvents such as methanol and ethanol; limited solubility in water.

Chemical Properties

  • Stability: Stable under normal laboratory conditions but sensitive to extreme pH levels.
  • Reactivity: Reacts readily with nucleophiles due to its ester functionality.

Relevant Data or Analyses

Spectroscopic techniques such as infrared spectroscopy and nuclear magnetic resonance spectroscopy are commonly used to confirm the identity and purity of Montelukast Methyl Ester-d3 .

Applications

Montelukast Methyl Ester-d3 is primarily utilized in scientific research:

  • Pharmacokinetic Studies: Its deuterated nature allows researchers to trace metabolic pathways and understand drug interactions within biological systems.
  • Formulation Development: Used in developing new formulations such as fast-dissolving oral films to improve bioavailability and patient compliance .
  • Mechanistic Studies: Helps elucidate mechanisms of action at leukotriene receptors through advanced imaging techniques.

The compound's unique properties make it an essential tool for pharmacological research and development aimed at improving asthma treatments and understanding leukotriene-mediated pathways in inflammatory diseases.

Introduction to Montelukast Methyl Ester-d3

Chemical Identity and Structural Characterization

Montelukast Methyl Ester-d3 (chemical name: Methoxy-d3 Montelukast Methyl Ester-d3) shares the core structure of montelukast methyl ester, featuring a quinoline ring, thiolactone moiety, and a substituted phenyl group. The key structural modification resides in the deuteration of the methyl ester group (–COOCD₃), which introduces a mass shift without altering chemical reactivity or chromatographic behavior under optimized conditions. This intentional isotopic labeling ensures near-identical physicochemical properties to the non-deuterated analog while providing distinct mass spectrometric signatures [1].

Characterization of this compound adheres to stringent regulatory guidelines, encompassing high-resolution mass spectrometry (HRMS), nuclear magnetic resonance (NMR), and chromatographic purity assessments. NMR analysis confirms both the position of deuterium incorporation (specifically at the methoxy group) and the absence of undesired isotopic scrambling. The compound typically exhibits ≥98% isotopic enrichment, as verified by mass spectrometry, which is critical for minimizing interference from natural isotopic abundances of the parent compound during quantitative analyses [1] [4].

Table 1: Key Structural Features of Montelukast Methyl Ester-d3

FeatureMontelukast Methyl Ester-d3Montelukast Sodium (Parent)
Molecular FormulaC₃₆H₃₅D₃ClNO₃S (Exact formula varies by labeling)C₃₅H₃₅ClNO₃S
Key Modification–COOCD₃ group–COO⁻ Na⁺ group
Primary UseInternal standard for mass spectrometryLeukotriene receptor antagonist drug
Ionization EfficiencyEnhanced in ESI+ due to ester groupEnhanced in ESI- due to carboxylate
Chromatographic RetentionSimilar to non-deuterated methyl esterDiffering retention profile

Role of Deuterium Isotopologues in Pharmaceutical Research

Deuterium labeling, as exemplified by Montelukast Methyl Ester-d3, exploits the non-radioactive nature and minimal kinetic isotope effects (KIEs) of deuterium (²H) to create metabolically stable tracers. The intramolecular deuterium isotope effect, while typically small (kH/kD ~ 1.5-7 for C–H bond cleavage), can be leveraged to study enzymatic processes like oxidative demethylation, as demonstrated in microsomal studies of deuterated methoxychlor [7]. In montelukast research, the low KIE ensures that the deuterated internal standard undergoes analogous extraction and chromatographic processes as the analyte, minimizing analytical bias.

The primary pharmaceutical applications include:

  • Metabolic Pathway Elucidation: By creating "mass doublets" (d0/d3 pairs), metabolites can be rapidly identified in complex biological samples through characteristic mass shifts in high-resolution mass spectrometry (HRMS) [2].
  • Quantitative Bioanalysis: As an internal standard, it corrects for matrix effects (e.g., ion suppression/enhancement in LC-MS/MS), improving accuracy in pharmacokinetic studies. Its near-identical extraction recovery and ionization efficiency relative to montelukast ensure precise measurement of drug concentrations [2] [4].
  • Drug-Drug Interaction Studies: Enables simultaneous quantification of montelukast and co-administered drugs by exploiting mass differences, facilitating research into metabolic interactions [5].

Significance of Stable Isotope Labeling in Analytical Chemistry

Chemical Isotope Labeling (CIL) techniques, including deuteration, address critical limitations in mass spectrometry-based analyses. Montelukast Methyl Ester-d3 embodies the advantages of CIL reagents:

  • Matrix Effect Compensation: Co-eluting matrix components can suppress or enhance analyte ionization. Using a co-eluting isotopologue internal standard like Montelukast Methyl Ester-d3 corrects these variations, as evidenced by improved inter-day precision (<5% RSD) in montelukast quantification assays [5] [4].
  • Enhanced Selectivity: Stable isotope filtering in HRMS allows specific detection of the d3-labeled compound amidst complex backgrounds, enabling identification of trace-level montelukast metabolites that would otherwise be obscured [2].
  • Multiplexed Analyses: When combined with other isotopologues (e.g., ¹³C-labeled standards), it enables concurrent quantification of multiple analytes, significantly increasing analytical throughput in drug development pipelines [5].

Recent advances in neutron encoding strategies further enhance multiplexing capabilities. The synthesis of such labeled compounds, however, remains challenging due to limited availability of deuterated precursors like [²H₃]methyl iodide, contributing to high costs (up to $1320/10mg) [4] [5].

Comparative Analysis with Parent Compound: Montelukast Sodium

Montelukast Methyl Ester-d3 diverges functionally and structurally from its therapeutic parent compound, montelukast sodium:

  • Structural & Ionic Differences: The methyl ester group (–COOCH₃/–COOCD₃) replaces the ionizable carboxylic acid group (–COO⁻) of montelukast sodium. This modification increases lipophilicity (log P increase of ~1.5 units), altering chromatographic retention in reversed-phase LC systems—typically resulting in longer retention times compared to the more polar montelukast sodium [1] [5].
  • Analytical vs. Therapeutic Utility: While montelukast sodium is clinically used for asthma and allergic rhinitis management (often in combination with antihistamines like fexofenadine or levocetirizine) [3] [6], the deuterated methyl ester serves exclusively as a non-therapeutic analytical tool. It lacks pharmacological activity as it cannot interact effectively with the cysteinyl leukotriene receptor type 1 (CysLT₁) due to the esterified carboxylate.
  • Synthetic Accessibility: Montelukast Methyl Ester-d3 synthesis avoids the complex stereoselective steps required for the chiral hydroxychromane moiety in montelukast sodium. Instead, it focuses on late-stage deuterium incorporation via esterification with deuterated methanol, simplifying production [1].

Table 2: Economic and Application-Based Comparison

ParameterMontelukast Methyl Ester-d3Montelukast Sodium
Primary ApplicationInternal standard for LC-MS/MS bioanalysisLeukotriene receptor antagonist drug
Cost (per mg)$65 (1mg) - $132 (10mg) [4]Negligible (bulk drug substance)
Key SuppliersClearsynth, TRC, Medical Isotopes Inc. [1] [4]Multiple generic pharmaceutical manufacturers
Regulatory StatusFor research only; not for human consumption [1]Approved drug (e.g., Singulair®)
Sensitivity in AnalysisEnables quantification down to pg/mL levelsTypically measured in ng/mL in plasma

Properties

Product Name

Montelukast Methyl Ester-d3

Molecular Formula

C₃₆H₃₅D₃ClNO₃S

Molecular Weight

603.23

Synonyms

1-[[[(1R)-1-[3-[(1E)-2-(7-Chloro-2-quinolinyl)ethenyl]phenyl]-3-[2-(1-hydroxy-1-methylethyl)phenyl]propyl]thio]methyl]cyclopropaneacetic Acid Methyl Ester-d3; (R,E)-Methyl-d3 2-(1-(((1-(3-(2-(7-Chloroquinolin-2-yl)vinyl)phenyl)-3-(2-(2-hydroxypropan-

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.